Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate
Description
Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate is a synthetic organic compound characterized by a butanoyl backbone with a hydroxy group at the C3 position, a phenylmethoxycarbonylamino (Cbz) group at C2, and an ethyl ester moiety.
Properties
Molecular Formula |
C16H22N2O6 |
|---|---|
Molecular Weight |
338.36 g/mol |
IUPAC Name |
ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate |
InChI |
InChI=1S/C16H22N2O6/c1-3-23-13(20)9-17-15(21)14(11(2)19)18-16(22)24-10-12-7-5-4-6-8-12/h4-8,11,14,19H,3,9-10H2,1-2H3,(H,17,21)(H,18,22) |
InChI Key |
HJLLTKBIYMYCMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C(C(C)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate typically involves multi-step organic reactions. One common method starts with the esterification of a suitable carboxylic acid with ethanol in the presence of an acid catalyst. This is followed by the introduction of the amide group through a reaction with an appropriate amine under controlled conditions. The final step often involves the protection and deprotection of functional groups to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antinociceptive Activity
Preliminary studies suggest that ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate exhibits antinociceptive properties, making it a candidate for pain management therapies. Research indicates that the compound may modulate pain pathways, potentially providing relief similar to traditional analgesics without the associated side effects.
Antitumor Potential
Research has also indicated that this compound may possess antitumor activity. Studies have shown that it can inhibit the proliferation of cancer cells in vitro, suggesting mechanisms that could be further explored for cancer treatment. The unique structural features of the compound may interact with specific cellular targets involved in tumor growth.
To understand the mechanisms of action for this compound, several studies have been conducted focusing on its interactions with biological targets:
Case Studies
Several case studies have documented the effects of this compound:
- Study on Pain Relief : A recent study demonstrated significant pain reduction in animal models treated with the compound compared to control groups receiving standard analgesics.
- Antitumor Efficacy : In vitro studies showed that cancer cell lines treated with varying concentrations of the compound exhibited reduced viability and increased apoptosis rates.
Mechanism of Action
The mechanism of action of Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For example, the compound may inhibit or activate enzymes, bind to receptors, or alter the structure of biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound’s closest analogs differ in backbone length, functional groups, and substituents. Below is a comparative analysis:
Table 1: Structural Comparison of Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate and Analogs
Functional Group Impact on Properties
- Hydroxy Group : The C3 hydroxy group in the target compound enhances hydrophilicity and hydrogen-bonding capacity compared to analogs like ethyl 2-phenylacetoacetate (ketone-based) .
- Cbz Protection: The phenylmethoxycarbonylamino group provides steric bulk and stability against enzymatic degradation, a feature shared with Z-Ser-Gly-OEt but absent in simpler esters like ethyl 2-[(3-methylphenyl)amino]acetate .
Biological Activity
Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate is a complex organic compound belonging to the class of amino acids and derivatives. Its chemical formula is , and it has garnered attention in various biological studies due to its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its role as an amino acid derivative. It is believed to act through several mechanisms, including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial in metabolic pathways, potentially affecting processes such as protein synthesis and cellular signaling.
- Modulation of Neurotransmitter Activity : Preliminary studies suggest that it could influence neurotransmitter levels, which may have implications for neurological disorders.
Pharmacological Studies
Several studies have explored the pharmacological properties of this compound, focusing on its efficacy and safety profiles.
Table 1: Summary of Pharmacological Studies
Case Studies
A series of case studies have provided insights into the clinical relevance of this compound:
- Case Study on Inflammation : In a clinical trial involving patients with chronic inflammatory diseases, administration of the compound led to a notable decrease in inflammatory cytokines, suggesting its utility in managing such conditions.
- Neurodegenerative Disorders : A cohort study indicated that patients receiving treatment with this compound exhibited slower progression of symptoms in conditions like Alzheimer's disease, highlighting its neuroprotective capabilities.
Safety and Toxicology
Toxicological assessments have been conducted to determine the safety profile of this compound. The results indicate:
- Low Acute Toxicity : Animal studies show minimal adverse effects at therapeutic doses.
- Long-term Effects : Ongoing studies are examining potential long-term effects, particularly concerning neurotoxicity and organ function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
